molecular formula C20H27N3O2 B022137 Benzanilide, 2'-amino-N-(2-(diethylamino)ethyl)-4-methoxy- CAS No. 100678-34-0

Benzanilide, 2'-amino-N-(2-(diethylamino)ethyl)-4-methoxy-

Cat. No. B022137
M. Wt: 341.4 g/mol
InChI Key: LUZKHZZVDYHFLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzanilide, 2'-amino-N-(2-(diethylamino)ethyl)-4-methoxy- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of aniline and has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

Benzanilide has been extensively studied for its potential applications in scientific research. One area of research that has explored the use of benzanilide is in the field of cancer research. Studies have shown that benzanilide has the potential to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.
Another area of research that has explored the use of benzanilide is in the field of neuroscience. Studies have shown that benzanilide has the potential to modulate the activity of certain neurotransmitters, making it a potential candidate for the treatment of neurological disorders.

Mechanism Of Action

The mechanism of action of benzanilide is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes or modulating the activity of certain neurotransmitters.

Biochemical And Physiological Effects

Benzanilide has been shown to have a variety of biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells, modulate the activity of certain neurotransmitters, and reduce inflammation.

Advantages And Limitations For Lab Experiments

One advantage of using benzanilide in lab experiments is that it has been extensively studied, making it a well-characterized compound. Additionally, it has been shown to have a variety of potential applications, making it a versatile compound for scientific research.
One limitation of using benzanilide in lab experiments is that its mechanism of action is not fully understood. Additionally, its effects may vary depending on the specific cell type or tissue being studied.

Future Directions

There are many potential future directions for research on benzanilide. One area of research that could be explored is the development of new cancer treatments based on benzanilide. Another area of research that could be explored is the use of benzanilide in the treatment of neurological disorders.
Conclusion
In conclusion, benzanilide is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, including the potential to inhibit the growth of cancer cells and modulate the activity of certain neurotransmitters. While its mechanism of action is not fully understood, it has the potential to be a versatile compound for scientific research in the future.

Synthesis Methods

The synthesis of benzanilide can be achieved through a variety of methods, including the reaction of aniline with N,N-diethyl-2-bromoacetamide. This reaction produces N,N-diethyl-2-(phenylamino)acetamide, which can be further reacted with methoxyacetyl chloride to produce benzanilide. Other methods of synthesis include the reaction of aniline with N,N-diethyl-2-chloroacetamide, which produces N,N-diethyl-2-(phenylamino)acetamide, which can be further reacted with methanol to produce benzanilide.

properties

CAS RN

100678-34-0

Product Name

Benzanilide, 2'-amino-N-(2-(diethylamino)ethyl)-4-methoxy-

Molecular Formula

C20H27N3O2

Molecular Weight

341.4 g/mol

IUPAC Name

N-(2-aminophenyl)-N-[2-(diethylamino)ethyl]-4-methoxybenzamide

InChI

InChI=1S/C20H27N3O2/c1-4-22(5-2)14-15-23(19-9-7-6-8-18(19)21)20(24)16-10-12-17(25-3)13-11-16/h6-13H,4-5,14-15,21H2,1-3H3

InChI Key

LUZKHZZVDYHFLK-UHFFFAOYSA-N

SMILES

CCN(CC)CCN(C1=CC=CC=C1N)C(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CCN(CC)CCN(C1=CC=CC=C1N)C(=O)C2=CC=C(C=C2)OC

Other CAS RN

100678-34-0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.